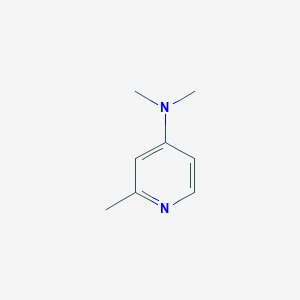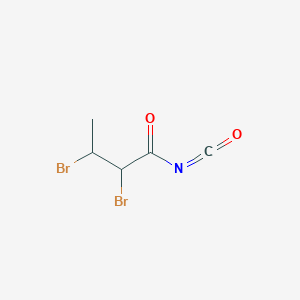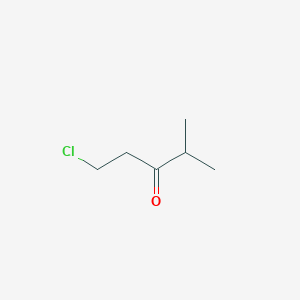
N,N,2-trimethylpyridin-4-amine
Descripción general
Descripción
N,N,2-trimethylpyridin-4-amine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkylation of 4-pyridinamine: One common method involves the alkylation of 4-pyridinamine with methyl iodide in the presence of a base such as potassium carbonate.
Reductive Amination: Another method involves the reductive amination of 4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: : Industrial production methods for N,N,2-trimethylpyridin-4-amine often involve large-scale alkylation reactions using automated reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N,N,2-trimethylpyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides.
Major Products
Oxidation: N-oxides.
Reduction: N,N,2-trimethylpiperidine.
Substitution: Various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Mecanismo De Acción
The mechanism by which N,N,2-trimethylpyridin-4-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic processes, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-pyridinamine: Lacks one methyl group compared to N,N,2-trimethylpyridin-4-amine, resulting in different chemical properties and reactivity.
N,N,2,6-Tetramethyl-4-pyridinamine: Contains an additional methyl group, leading to increased steric hindrance and altered reactivity.
Uniqueness: : this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in catalysis and as a building block for more complex molecules .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
N,N,2-trimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(10(2)3)4-5-9-7/h4-6H,1-3H3 |
Clave InChI |
YTQVUCXSUXFTFM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)N(C)C |
SMILES canónico |
CC1=NC=CC(=C1)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)


![2-(4-Bromophenyl)-6-methylbenzo[d]thiazole](/img/structure/B8570146.png)





![Benzo[h]quinolin-2-ylmethanamine](/img/structure/B8570201.png)
